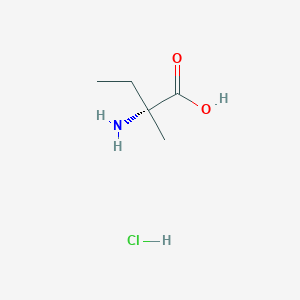

(R)-2-Amino-2-methylbutanoic acid hydrochloride

Descripción

Discovery and Nomenclature

The discovery of (R)-2-Amino-2-methylbutanoic acid hydrochloride traces its origins to the broader identification of its parent compound, isovaline, which was first detected in the Murchison meteorite that landed in Australia in 1969. This carbonaceous chondrite provided the first direct evidence for extraterrestrial amino acids, fundamentally altering our understanding of organic chemistry beyond Earth. The compound is systematically named this compound, with the (R) designation indicating the absolute configuration around the chiral center according to Cahn-Ingold-Prelog priority rules. Alternative nomenclature includes D-isovaline hydrochloride and (2R)-2-amino-2-methylbutanoic acid hydrochloride, reflecting different naming conventions used across various scientific disciplines.

The molecular formula C₅H₁₂ClNO₂ represents the hydrochloride salt form, which enhances the stability and solubility characteristics of the free amino acid. The compound carries the Chemical Abstracts Service registry number 73473-40-2, distinguishing it from other isovaline derivatives and enantiomers. The European Community number 805-437-8 provides additional regulatory identification for this specific stereoisomer. Scientific literature has also employed descriptive names such as D(-)-isovaline and (2R)-2-amino-2-methylbutanoic acid hydrochloride, emphasizing both the stereochemical configuration and the salt formation.

Position in Amino Acid Classification Systems

This compound belongs to the extensive class of non-proteinogenic amino acids, which vastly outnumber the twenty-two standard proteinogenic amino acids encoded in the genetic code. This compound specifically falls within the category of alpha-dialkyl amino acids, characterized by the presence of two alkyl substituents at the alpha carbon position. The structural classification places it as a Cα-tetrasubstituted amino acid, a feature that significantly influences its conformational properties and resistance to racemization.

Within the broader amino acid taxonomy, isovaline represents an isomer of the proteinogenic amino acid valine, with the critical distinction being the positional shift of one methyl group from the beta to the alpha carbon. This structural modification fundamentally alters the compound's stereochemical behavior and biological properties. The compound shares structural similarities with gamma-aminobutyric acid and glycine, particularly in its potential interactions with neuroreceptor systems. The classification as a branched-chain amino acid derivative distinguishes it from linear amino acids and contributes to its unique physical and chemical properties.

| Classification Category | Details |

|---|---|

| Primary Classification | Non-proteinogenic amino acid |

| Structural Type | Alpha-dialkyl amino acid |

| Stereochemical Category | Cα-tetrasubstituted chiral amino acid |

| Isomeric Relationship | Structural isomer of valine |

| Functional Classification | Helicogenic amino acid |

The helicogenic properties of isovaline derivatives have been extensively documented in naturally occurring peptide antibiotics, where both (R) and (S) enantiomers contribute to peptide secondary structure stabilization. This classification within peptaibiotic components underscores the compound's significance in natural product chemistry and structural biology applications.

Historical Developments in Isovaline Research

The historical trajectory of isovaline research began with the pioneering work of John Cronin and Sandra Pizzarello of Arizona State University, who first discovered enantiomeric excesses of isovaline in the Murchison meteorite during the 1990s. Their groundbreaking observations established the foundation for understanding how extraterrestrial amino acids might have contributed to the emergence of biological homochirality on Earth. The initial detection revealed significant left-handed enrichment, challenging prevailing theories about the racemic nature of cosmic organic compounds.

Subsequent decades witnessed intensive investigation into the stability and formation mechanisms of isovaline in extraterrestrial environments. NASA researchers conducted comprehensive radiation stability studies, demonstrating that isovaline's enhancement over valine in carbonaceous meteorites could not be attributed to differential thermal or radiation stabilities. These experiments involved ion-irradiated ice analogs and sophisticated liquid chromatography/time-of-flight mass spectral analyses, providing quantitative data on amino acid destruction and racemization processes under cosmic conditions.

The discovery of isovaline in the Orgueil meteorite, a different class of carbonaceous chondrite believed to originate from an extinct comet, represented a significant milestone in the field. This finding expanded the known distribution of isovaline beyond asteroid-derived meteorites to include cometary materials, suggesting broader cosmic synthesis pathways. The detection utilized advanced fluorescence detection coupled with time-of-flight mass spectrometry, achieving sensitivity levels below 100 parts per billion.

Recent technological advances have enabled unprecedented precision in enantiomeric excess measurements, with the largest recorded value of 18.5% left-handed enrichment in Murchison meteorite samples. These measurements employed o-phthaldialdehyde/N-acetyl-l-cysteine derivatization techniques coupled with high-resolution liquid chromatography, establishing new analytical standards for meteoritic amino acid research.

Significance in Chemical and Biochemical Research

The research significance of this compound extends across multiple scientific disciplines, from astrobiology to pharmaceutical chemistry. The compound's exceptional resistance to racemization over geological timescales makes it an invaluable molecular chronometer for understanding cosmic chemical evolution. This stability derives from the quaternary carbon center, which prevents the hydrogen abstraction mechanisms that typically lead to enantiomeric interconversion in other amino acids.

In astrobiological research, the compound serves as a critical test case for theories regarding the extraterrestrial delivery of organic molecules to early Earth. The correlation between aqueous alteration levels in meteorites and left-handed isovaline enrichment provides compelling evidence for specific formation mechanisms operating in cosmic environments. Meteorites with higher water content consistently show greater enantiomeric excesses, suggesting that aqueous processes on parent bodies played crucial roles in amplifying initial asymmetries.

The implications for understanding biological homochirality are profound, as the compound represents one of the few documented cases of significant enantiomeric excess in extraterrestrial materials. If similar processes affected other amino acids delivered to early Earth, they could have provided the initial bias necessary for the evolution of exclusively left-handed protein chemistry. This hypothesis addresses one of the fundamental questions in origin-of-life research regarding how biological systems achieved their uniform handedness.

| Research Domain | Key Findings | Significance |

|---|---|---|

| Meteorite Chemistry | Up to 18.5% L-enantiomer excess in Murchison | Largest reported enantiomeric excess in meteorites |

| Stability Studies | Billion-year racemization resistance | Molecular chronometer for cosmic processes |

| Formation Mechanisms | Correlation with aqueous alteration | Evidence for water-mediated asymmetry amplification |

| Astrobiology | Detection in multiple meteorite types | Supports extraterrestrial origin hypothesis |

Contemporary pharmaceutical research has explored the neurobiological properties of isovaline derivatives, particularly their interactions with gamma-aminobutyric acid receptor systems. The compound's inability to cross the blood-brain barrier while maintaining peripheral activity presents unique opportunities for developing targeted therapeutic approaches. These characteristics position isovaline derivatives as potential candidates for pain management applications that avoid central nervous system side effects.

The compound's role in naturally occurring peptaibiotic antibiotics has revealed sophisticated biological utilization patterns, where both enantiomers contribute to peptide structure and function. This natural occurrence demonstrates that biological systems can accommodate and utilize non-standard amino acids in specialized contexts, providing insights into the flexibility of biochemical processes and potential evolutionary pathways for expanded genetic codes.

Propiedades

IUPAC Name |

(2R)-2-amino-2-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBOBNODYVJFNM-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30592120 | |

| Record name | D-Isovaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73473-40-2 | |

| Record name | D-Isovaline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30592120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Amino-2-methylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Enzymatic Resolution of Racemic Precursors

One prominent approach to obtain (R)-2-amino-2-methylbutanoic acid involves enzymatic resolution of racemic N-acyl derivatives. According to patent WO2010019469A2, racemic N-benzoyl-2-aminobutyric acid can be selectively hydrolyzed using an acylase enzyme under controlled aqueous conditions to enrich the (S)-enantiomer in solution, leaving the (R)-N-benzoyl derivative intact. The (R)-enantiomer can then be separated by extraction with water-immiscible solvents such as ethyl acetate or hexane. This method typically operates at pH 6.5–9.5 and temperatures ranging from 60°C to 85°C, with reaction times between 1 to 24 hours. The enzymatic process offers high stereoselectivity and can be performed with soluble or immobilized enzymes to facilitate recovery and reuse.

Key parameters of enzymatic resolution:

| Parameter | Range/Condition |

|---|---|

| pH | 6.5 – 9.5 |

| Temperature | 60°C – 85°C |

| Reaction time | 1 – 24 hours |

| Substrate concentration | 100 – 500 g/L |

| Enzyme form | Soluble or immobilized acylase |

| Separation solvents | Hexane, ethyl acetate, dichloromethane, etc. |

Following separation, the (R)-enantiomer can be converted to the hydrochloride salt by acidification with mineral acids such as hydrochloric acid.

Chemical Synthesis via Esterification and Ammonolysis

Another well-documented method involves chemical transformation of the amino acid or its derivatives into the hydrochloride salt. A typical sequence includes:

Esterification: The free amino acid is reacted with thionyl chloride in methanol at low temperatures (around 4°C) with controlled addition over several hours. This produces the methyl ester hydrochloride intermediate with high conversion efficiency (>99%) and yields a white solid after solvent removal.

Ammonolysis: The methyl ester hydrochloride is then subjected to ammonolysis by reaction with pre-chilled aqueous ammonia (35%) at 0–5°C for approximately 18 hours. This step converts the ester to the corresponding amide hydrochloride salt with yields around 86% and purity exceeding 99%.

This two-step chemical method is advantageous for producing high-purity (R)-2-amino-2-methylbutanoic acid hydrochloride, especially when the starting material is optically pure.

Biotransformation from L-Threonine

A biotransformation approach starting from L-threonine has been reported for preparing related amino acid derivatives, such as S-(+)-2-aminobutanamide hydrochloride, which shares structural similarity with this compound. This method involves enzymatic or microbial conversion of L-threonine to the desired amino acid, followed by chemical modification steps like esterification and ammonolysis to yield the hydrochloride salt. While direct application to this compound is less documented, such biotransformation routes offer potential for environmentally friendly and stereoselective synthesis.

3 Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|---|

| Enzymatic Resolution | Racemic N-benzoyl-2-aminobutyric acid | Selective hydrolysis by acylase, extraction | pH 6.5–9.5, 60–85°C, 1–24 h | High enantiomeric excess, moderate yield | Requires enzyme and solvent separation |

| Chemical Synthesis | (R)-2-Amino-2-methylbutanoic acid | Esterification with thionyl chloride, ammonolysis with NH3 | Esterification at 4°C, ammonolysis at 0–5°C, ~18 h | Yield ~86%, purity >99% | Straightforward, scalable chemical steps |

| Biotransformation | L-Threonine | Enzymatic conversion, esterification, ammonolysis | Low temperature, enzymatic conditions | Not directly reported for this compound | Environmentally friendly, potential for scale |

4 Detailed Research Findings

Enzymatic methods provide excellent stereoselectivity but require careful control of pH, temperature, and enzyme form. Immobilized enzymes enhance process economics by enabling enzyme reuse.

Chemical methods using thionyl chloride and methanol for esterification followed by ammonolysis with aqueous ammonia yield high-purity hydrochloride salts, suitable for pharmaceutical applications.

Biotransformation strategies, while less common for this specific compound, demonstrate the feasibility of producing chiral amino acid derivatives from inexpensive natural precursors, potentially reducing costs and environmental impact.

The hydrochloride salt formation is typically achieved by acidifying the free amino acid or its derivatives with hydrochloric acid, yielding stable, crystalline solids suitable for storage and formulation.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Amino-2-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like acyl chlorides or anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted amides, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis

(R)-AMBA-HCl serves as a critical intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters allows it to modulate neurotransmitter release, which is essential in developing drugs for conditions such as epilepsy and neuropathic pain. For instance, it is closely related to Pregabalin, an anticonvulsant medication used for treating neuropathic pain and anxiety disorders .

Case Study: Neuroprotective Agents

Research has indicated that (R)-AMBA-HCl can enhance neuroprotection by influencing glutamate signaling pathways. A study demonstrated its potential in reducing excitotoxicity in neuronal cells, suggesting its application in formulating neuroprotective agents .

Biochemical Research

Protein Synthesis and Metabolism

(R)-AMBA-HCl is utilized in studies focusing on protein synthesis and amino acid metabolism. Its incorporation into peptides can enhance their stability and bioactivity, making it valuable for therapeutic protein design .

Metabolic Pathway Insights

Researchers leverage (R)-AMBA-HCl to investigate metabolic pathways related to amino acid metabolism. This research provides insights into cellular functions and disease mechanisms, particularly in metabolic disorders .

Analytical Chemistry

Chromatography and Mass Spectrometry

The compound is frequently employed in analytical chemistry, especially in chromatography and mass spectrometry. It serves as a standard for quantifying amino acids and related metabolites in biological samples, aiding researchers in understanding metabolic profiles .

Case Study: Amino Acid Analysis

In a study involving the analysis of extraterrestrial amino acids from meteorites, (R)-AMBA-HCl was utilized as a reference compound. Its presence helped identify other amino acids within complex mixtures, demonstrating its utility in both terrestrial and extraterrestrial biochemical analyses .

Nutritional Science

Amino Acid Supplementation

(R)-AMBA-HCl has gained popularity in dietary supplements aimed at enhancing muscle growth and recovery among athletes. Its role as a branched-chain amino acid (BCAA) analog supports muscle protein synthesis and reduces exercise-induced muscle damage .

Cosmetic Applications

Skin Health Formulations

Emerging research suggests that (R)-AMBA-HCl may be incorporated into cosmetic formulations due to its potential benefits for skin health. Its properties could promote hydration and skin barrier function, appealing to the cosmetic industry .

Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceutical Development | Drug Synthesis | Intermediate for neurological drugs like Pregabalin |

| Biochemical Research | Protein Synthesis & Metabolism | Enhances peptide stability; insights into metabolic pathways |

| Analytical Chemistry | Chromatography & Mass Spectrometry | Standard for quantifying amino acids |

| Nutritional Science | Amino Acid Supplementation | Supports muscle growth; popular among athletes |

| Cosmetic Applications | Skin Health Formulations | Potential benefits for hydration and skin barrier function |

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug development.

Comparación Con Compuestos Similares

Enantiomeric Pair: (S)-2-Amino-2-methylbutanoic Acid Hydrochloride

The (S)-enantiomer shares identical physical properties (melting point, solubility) but exhibits opposite stereochemical behavior.

Key Difference: The enantiomers are critical in drug design, as biological systems often exhibit stereospecific recognition. For example, the (S)-isomer (L(+)-isovaline monohydrate) is studied for neuromodulatory effects .

Structural Analogs: Alkyl Chain Variants

a) 2-Amino-2-ethylbutanoic Acid Hydrochloride

b) 2-Amino-3-methylbutanoic Acid (Valine Hydrochloride)

Key Difference : Valine’s β-methyl group integrates into protein structures, whereas the quaternary α-carbon in the target compound limits ribosomal incorporation .

Ester Derivatives: Methyl and Ethyl Esters

a) (R)-Methyl 2-Amino-2-methylbutanoate Hydrochloride

Impact : Esterification masks the carboxylic acid, enhancing cell permeability for prodrug strategies .

Aromatic and Functionalized Derivatives

a) (R)-3-Amino-4-(naphthalen-1-yl)butanoic Acid Hydrochloride

| Property | (R)-2-Amino-2-methylbutanoic Acid HCl | Naphthyl Derivative |

|---|---|---|

| Structure | Aliphatic methyl branch | Aromatic naphthyl group |

| Lipophilicity | LogP ≈ -1.2 | LogP ≈ 2.5 (estimated) |

| Use Case | Small-molecule synthesis | Protein-binding studies |

Key Difference : The naphthyl group introduces π-π stacking interactions, useful in kinase inhibitor design .

Actividad Biológica

(R)-2-Amino-2-methylbutanoic acid hydrochloride, commonly referred to as (R)-AMBA , is a chiral amino acid derivative that has garnered attention for its significant biological activities. This compound is structurally related to Pregabalin, a well-known anticonvulsant medication, and exhibits properties that can influence neurotransmitter modulation. This article delves into the biological activity of (R)-AMBA, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

(R)-AMBA has the molecular formula and a molecular weight of approximately 145.61 g/mol. The compound features a branched structure with an amino group, a carboxylic acid group, and two methyl groups attached to the central carbon atom. Its unique stereochemistry plays a crucial role in its biological interactions and activities.

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| (R)-AMBA | C5H12ClN1O2 | Anticonvulsant; modulates neurotransmitter release |

| Pregabalin | C8H17NO2 | Anticonvulsant; used for neuropathic pain treatment |

| (S)-Pregabalin | C8H17NO2 | Structural analog; less potent than (R)-isomer |

| GABA | C4H9NO2 | Inhibitory neurotransmitter involved in neurotransmission |

Mechanisms of Biological Activity

The primary biological activities of (R)-AMBA are attributed to its ability to modulate neurotransmitter release, particularly in pain pathways and neuronal excitability. The compound interacts with various receptors and transporters in the nervous system, which can lead to neuroprotective effects and potential therapeutic applications in conditions like neuropathic pain and epilepsy.

Neuroprotective Effects

Research has indicated that (R)-AMBA possesses neuroprotective properties. It can enhance the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter that plays a critical role in reducing neuronal excitability. This modulation can help alleviate symptoms associated with neurological disorders.

Case Studies and Research Findings

- Neurotransmitter Modulation : A study demonstrated that (R)-AMBA significantly increased GABA levels in neuronal cultures, suggesting its potential as a therapeutic agent for managing anxiety and seizure disorders .

- Pain Management : Clinical trials have shown that (R)-AMBA can effectively reduce neuropathic pain in animal models, comparable to the effects seen with Pregabalin. The compound's ability to inhibit excitatory neurotransmission is believed to be a contributing factor .

- Synthesis and Applications : The synthesis of (R)-AMBA can be achieved through various chemical methods, including chiral resolution techniques. Its applications extend beyond pharmaceuticals; it is also utilized in peptide synthesis due to its structural properties .

Toxicology and Safety Profile

Toxicological assessments indicate that (R)-AMBA has a favorable safety profile when administered at therapeutic doses. Studies have shown no significant genotoxicity or carcinogenicity associated with the compound . However, further research is warranted to fully understand its long-term effects and safety in diverse populations.

Q & A

Q. What are the recommended methods for synthesizing (R)-2-amino-2-methylbutanoic acid hydrochloride with high enantiomeric purity?

Enantiomeric purity is critical for chiral compounds. A common method involves asymmetric synthesis using chiral auxiliaries or catalysts. For example, L-alanine derivatives can be modified via Boc protection and coupling reactions, followed by deprotection and salt formation with HCl . Enantiomeric excess (>99% e.e.) can be verified using chiral HPLC with columns like Chiralpak® IA/IB or by nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., Eu(hfc)₃) .

Q. How should researchers characterize the physical and chemical properties of this compound?

Key characterization steps include:

- Melting Point : 305–308°C (decomposition observed in similar hydrates) .

- Solubility : Highly soluble in water, slightly soluble in ethanol .

- Spectroscopic Analysis : Use FT-IR to confirm functional groups (e.g., NH₃⁺ at ~3000 cm⁻¹, carbonyl at ~1700 cm⁻¹) and LC-MS for molecular weight confirmation (C₅H₁₂ClNO₂; MW 169.6) .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust .

- Spill Management : Neutralize with sodium bicarbonate and collect residues in chemically resistant containers .

- Storage : Keep in sealed containers at room temperature, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

Racemization often occurs under acidic/basic or high-temperature conditions. Strategies include:

Q. What analytical techniques resolve contradictions in stability data under varying pH and temperature conditions?

Stability studies should include:

| Condition | Degradation Products | Analysis Method |

|---|---|---|

| pH < 3 | Free amino acid + HCl | Titration, NMR |

| pH > 10 | Racemized byproducts | Chiral HPLC |

| Heat (>100°C) | Decomposed fragments (e.g., CO₂) | TGA-MS |

Contradictions arise from impurities or measurement techniques; use orthogonal methods (e.g., HPLC + NMR) for validation .

Q. How does the compound interact with biological systems, and what experimental models are suitable for studying these interactions?

- In Vitro Models : Use cell lines (e.g., HEK293) to assess cytotoxicity via MTT assays. Prepare stock solutions in PBS (pH 7.4) to avoid solvent interference .

- Enzyme Binding Studies : Employ surface plasmon resonance (SPR) with immobilized enzymes (e.g., decarboxylases) to measure binding affinity (KD) .

- Metabolic Stability : Incubate with liver microsomes and analyze metabolites via LC-QTOF-MS .

Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

- Catalyst Screening : Test chiral catalysts like Jacobsen’s Co-salen complexes for asymmetric induction .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progression .

- Workflow :

Protection → Coupling → Deprotection → Salt Formation → Crystallization

Crystallization in ethanol/water (1:1) enhances purity and yield .

Methodological Considerations

Q. How can researchers validate the absence of toxic byproducts in synthesized batches?

- Impurity Profiling : Use UPLC-PDA at 210 nm and 254 nm to detect trace organic impurities (<0.1%) .

- Elemental Analysis : Confirm chloride content via ion chromatography (expected: ~21% Cl) .

- Genotoxicity : Perform Ames tests with Salmonella typhimurium strains TA98/TA100 .

Q. What computational tools predict the compound’s behavior in novel experimental setups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.